molecular formula C9H10N4 B7866338 5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

Cat. No. B7866338
M. Wt: 174.20 g/mol
InChI Key: ILZTVYIGJUKEBA-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Analysis : One study focused on the synthesis of pyrazolo[3,4-b]pyridines, a category that includes compounds similar to "5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine". They developed a method for synthesizing these compounds using a domino reaction involving the formation of multiple bonds and a six-membered ring in a one-pot operation (Gunasekaran, Prasanna, & Perumal, 2014).

  • Biological Activities : Another research article described the synthesis of pyrazole derivatives and investigated their structural properties and biological activities. The study suggests potential applications in antitumor, antifungal, and antibacterial domains (Titi et al., 2020).

  • Catalytic Applications in Synthesis : Research into the synthesis of pyrazolo[3,4-b]pyridin derivatives using tin(IV) chloride demonstrated the creation of novel compounds, indicating the potential for catalytic applications in organic synthesis (Hu et al., 2018).

  • Tautomerism and Crystal Structure Studies : The study of Schiff base derivatives of pyrazolone revealed insights into the tautomeric forms of these compounds, an area of interest in structural chemistry (Amarasekara et al., 2009).

  • Photoreactivity Studies : A study on 2-(1H-pyrazol-5-yl)pyridines, including derivatives of "5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine", explored their photoreactivity, revealing three types of photoreactions. This finding could be significant in the field of photochemistry (Vetokhina et al., 2012).

  • Antiviral Applications : Research has been conducted on the synthesis of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, demonstrating antiviral activity against herpes simplex virus, indicating potential pharmaceutical applications (Tantawy et al., 2012).

  • Corrosion Inhibition : Pyridin-pyrazol derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic solutions, highlighting their potential industrial applications (Cissé et al., 2011).

properties

IUPAC Name

5-(1-methylpyrazol-4-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13-6-8(5-12-13)7-2-3-9(10)11-4-7/h2-6H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZTVYIGJUKEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

Synthesis routes and methods

Procedure details

To a microwave vial was charged 5-bromopyridin-2-amine (500 mg, 2.89 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 g, 5.78 mmol), aqueous Na2CO3 (2 M, 5.78 mL), PdCl2(dppf) CH2Cl2 (0.236 g) and DME (15 mL), and the reaction mixture was purged with Argon for 5 min, sealed and heated with microwave reactor at 115° C. for 20 min. The DME layer of reaction mixture was collected, concentrated and the residue was subjected to flash column chromatography on silica gel eluted with gradient Methanol/CH2Cl2 and 5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine was obtained as light brown solid (383 mg, 76% yield). LCMS (m/z): 175.2 (MH+), 0.34 min.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5.78 mL
Type
reactant
Reaction Step One
Quantity
0.236 g
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.